Cas no 1807159-76-7 (2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol)

2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol
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- インチ: 1S/C8H7F4NO/c9-4-1-6(8(10,11)12)5(3-14)7(13)2-4/h1-2,14H,3,13H2
- InChIKey: IYEZNMRHOUWOOC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=C(C=1CO)N)F)(F)F
計算された属性
- せいみつぶんしりょう: 209.04637650 g/mol
- どういたいしつりょう: 209.04637650 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
- ぶんしりょう: 209.14
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014001650-500mg |
2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol |
1807159-76-7 | 97% | 500mg |
790.55 USD | 2021-06-22 | |
Alichem | A014001650-250mg |
2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol |
1807159-76-7 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
Alichem | A014001650-1g |
2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol |
1807159-76-7 | 97% | 1g |
1,579.40 USD | 2021-06-22 |
2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcoholに関する追加情報
2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol (CAS No. 1807159-76-7)
2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol is a versatile organic compound with the CAS registry number 1807159-76-7. This compound belongs to the class of benzyl alcohols, characterized by the presence of an amino group (-NH2), a fluorine atom, and a trifluoromethyl group (-CF3) attached to a benzene ring, with a hydroxymethyl group (-CH2OH) as well. Its unique combination of functional groups makes it a valuable intermediate in various chemical synthesis processes, particularly in the pharmaceutical, agrochemical, and material science industries.
The structure of 2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol is highly symmetrical, which contributes to its stability and reactivity in different chemical reactions. The amino group at position 2, the fluorine atom at position 4, and the trifluoromethyl group at position 6 create a trifluoromethyl-substituted benzene ring with an amino group and a hydroxymethyl group. This arrangement allows for selective substitution reactions, making it an ideal precursor for synthesizing more complex molecules with specific biological activities.
Recent studies have highlighted the potential of 2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol in drug discovery programs targeting various therapeutic areas. For instance, researchers have explored its role in developing novel antibiotics and antiviral agents due to its ability to modulate key enzymatic pathways. Additionally, its trifluoromethyl group imparts lipophilicity and metabolic stability, which are desirable properties for drug candidates.
In terms of synthesis, 2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol can be prepared via several routes, including nucleophilic aromatic substitution and catalytic hydrogenation. The choice of synthesis method depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives of this compound, which are valuable for studying stereochemical effects in biological systems.
The applications of 2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol extend beyond pharmaceuticals. It has been used as a building block in the synthesis of advanced materials, such as fluorescent sensors and polymerizable monomers. Its amino and hydroxymethyl groups provide sites for further functionalization, enabling the creation of materials with tailored properties for specific applications.
From an environmental perspective, understanding the fate and behavior of 2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol in natural systems is crucial for assessing its potential impact on ecosystems. Recent research has focused on its biodegradation pathways and toxicity profiles, particularly in aquatic environments. These studies aim to ensure that its use in industrial applications does not pose significant risks to environmental health.
In conclusion, 2-Amino-4-fluoro-6-(trifluoromethyl)benzyl alcohol (CAS No. 1807159-76-7) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing modern science and technology.
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